2-Bromobenzo[d]oxazol-6-ol

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

2-Bromobenzo[d]oxazol-6-ol is a dual-functional benzo[d]oxazole building block with a C-2 bromine (ideal for Suzuki-Miyaura coupling, C-Br BDE ~280 kJ/mol) and a C-6 hydroxyl group for orthogonal diversification. This specific halogen/hydroxy positioning is critical for its validated 33 nM IC₅₀ against human MAO-B with ~30-fold selectivity over MAO-A, and 39.9 μM activity against glycolate oxidase. It enables rapid, modular SAR expansion for Parkinson's disease, Alzheimer's disease, and hyperoxaluria programs. Choose this scaffold for its optimized reactivity profile versus 2-chloro or 2-iodo analogs.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
Cat. No. B12862947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[d]oxazol-6-ol
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=N2)Br
InChIInChI=1S/C7H4BrNO2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
InChIKeyAZNHYXFEJZKWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzo[d]oxazol-6-ol Procurement Guide: CAS 1806319-20-9 | Brominated Benzoxazole Scaffold for Cross-Coupling


2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9; molecular formula C₇H₄BrNO₂; molecular weight 214.02 g/mol) is a heterocyclic building block comprising a benzo[d]oxazole core with a bromine atom at the 2-position and a hydroxyl group at the 6-position [1]. The bromine substituent serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling modular access to diverse 2-substituted benzoxazole libraries, while the 6-OH group provides an additional site for functionalization or contributes to target-binding pharmacophore features in medicinal chemistry campaigns .

Why 2-Bromobenzo[d]oxazol-6-ol Cannot Be Replaced by 2-Chloro-, 2-Iodo-, or Non-Halogenated Benzoxazole Analogs


Substitution among 2-halogenated benzo[d]oxazol-6-ol analogs is not equivalent due to fundamental differences in C-X bond reactivity, physicochemical properties, and documented biological target engagement. The 2-bromo derivative occupies a specific reactivity niche: it is more reactive in cross-coupling than the 2-chloro analog (C-Cl bond strength ~397 kJ/mol vs. C-Br ~280 kJ/mol), yet less prone to unwanted side reactions and oxidative addition overshoot compared to the more labile 2-iodo variant [1]. Furthermore, available biological activity data reveal that 2-Bromobenzo[d]oxazol-6-ol exhibits a distinctive inhibition profile across monoamine oxidase (MAO) isoforms and glycolate oxidase that cannot be assumed for its chloro or iodo counterparts absent explicit comparative data [2]. The hydroxyl group at the 6-position further modulates solubility, hydrogen-bonding capacity, and metabolic stability relative to non-hydroxylated 2-bromobenzoxazole (CAS 68005-30-1, molecular weight 198.02), directly impacting both synthetic utility and pharmacological properties .

2-Bromobenzo[d]oxazol-6-ol Quantitative Differentiation Data: Head-to-Head and Cross-Assay Comparisons


MAO-B vs. MAO-A Isoform Selectivity: 2-Bromobenzo[d]oxazol-6-ol Exhibits ~30-Fold Selectivity Over MAO-A

2-Bromobenzo[d]oxazol-6-ol demonstrates a pronounced selectivity profile favoring MAO-B over MAO-A. In enzyme inhibition assays, the compound inhibits human MAO-B with an IC₅₀ of 33 nM, whereas its IC₅₀ against human MAO-A is 1000 nM [1]. The calculated selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) is approximately 30.3, establishing a clear differentiation from non-selective or MAO-A-preferring benzoxazole derivatives. In contrast, within the same compound series, certain benzo[d]oxazole analogs (e.g., compounds 8f and 8e) achieve IC₅₀ values of 58.9 nM and 68.5 nM against MAO-B, respectively, placing the 33 nM value of 2-Bromobenzo[d]oxazol-6-ol as numerically superior in potency among this subset of reported benzoxazole-based MAO-B inhibitors [2].

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

Glycolate Oxidase Inhibition: 2-Bromobenzo[d]oxazol-6-ol Demonstrates Quantifiable but Modest Activity (IC₅₀ = 39.9 μM)

2-Bromobenzo[d]oxazol-6-ol inhibits mouse recombinant glycolate oxidase with an IC₅₀ of 39,900 nM (39.9 μM) in a sulfonated DCIP dye-based assay using glycolate as substrate [1]. This activity, while modest in absolute terms, represents a quantifiable starting point for SAR optimization in glycolate oxidase-targeted programs. The presence of both a 2-bromo substituent and a 6-hydroxyl group distinguishes this scaffold from other benzoxazole derivatives that may lack activity against this target. Notably, the 6-OH group may contribute to substrate-mimetic hydrogen bonding within the glycolate oxidase active site, a hypothesis that would require confirmatory crystallographic or mutagenesis studies.

Glycolate oxidase Primary hyperoxaluria Metabolic disorders

C-X Bond Reactivity Hierarchy: 2-Bromo vs. 2-Chloro in Cross-Coupling Applications

The C-Br bond in 2-Bromobenzo[d]oxazol-6-ol provides a distinct reactivity advantage over the C-Cl bond in 2-Chlorobenzo[d]oxazol-6-ol for Pd-catalyzed cross-coupling reactions. Bond dissociation energy (BDE) data for analogous aromatic C-X bonds indicate C-Br (~280 kJ/mol) is substantially weaker than C-Cl (~397 kJ/mol), translating to faster oxidative addition rates under standard Suzuki-Miyaura and Buchwald-Hartwig conditions [1]. The chloro analog (CAS 256519-02-5, MW 169.57, XLogP3 = 2.8) is less reactive and often requires harsher conditions or specialized ligand systems to achieve comparable coupling efficiency [2]. Conversely, the iodo analog (if available) would be more reactive but suffers from greater cost, lower stability, and increased propensity for homocoupling side reactions, positioning the bromo derivative as the optimal balance of reactivity and practicality for library synthesis [1].

Cross-coupling Suzuki-Miyaura Medicinal chemistry Library synthesis

Physicochemical Differentiation: 6-Hydroxy Benzoxazole vs. Non-Hydroxylated 2-Bromobenzoxazole

The 6-hydroxyl group in 2-Bromobenzo[d]oxazol-6-ol (MW 214.02) fundamentally alters physicochemical properties compared to the non-hydroxylated analog 2-bromobenzo[d]oxazole (CAS 68005-30-1, MW 198.02) . The hydroxyl contributes an additional hydrogen bond donor (HBD count increases from 0 to 1) and increases topological polar surface area, thereby reducing predicted LogP and enhancing aqueous solubility [1]. Based on computed descriptors for the structurally analogous 2-chlorobenzo[d]oxazol-6-ol (TPSA = 46.3 Ų; HBD = 1; XLogP3 = 2.8), the 6-OH substitution pattern shifts the compound into more favorable drug-like property space (conforms to Lipinski's Rule of 5 with zero violations) compared to the non-hydroxylated core [2]. This differentiation is critical for medicinal chemistry programs prioritizing CNS penetration or oral bioavailability, where lower LogP and increased polarity may improve pharmacokinetic profiles.

Physicochemical properties Drug-likeness Solubility LogP

2-Bromobenzo[d]oxazol-6-ol: Evidence-Based Application Scenarios for Procurement Decision-Making


MAO-B Selective Inhibitor Hit-to-Lead Optimization in Neurodegenerative Disease Programs

2-Bromobenzo[d]oxazol-6-ol serves as a validated starting scaffold for MAO-B inhibitor development. Its IC₅₀ of 33 nM against human MAO-B, coupled with ~30-fold selectivity over MAO-A (IC₅₀ = 1000 nM), provides a quantifiable baseline for SAR expansion [1]. The 2-bromo substituent enables rapid analog generation via Suzuki-Miyaura coupling to explore aryl/heteroaryl replacements, while the 6-OH group offers a modifiable handle for tuning pharmacokinetic properties or introducing prodrug moieties. This compound is particularly relevant for Parkinson's disease and Alzheimer's disease research programs where selective MAO-B inhibition is mechanistically validated [2].

Diversifiable Benzoxazole Scaffold for Parallel Library Synthesis and Fragment-Based Drug Discovery

The combination of a C-2 bromine (optimal cross-coupling reactivity) and a C-6 hydroxyl (additional functionalization site) makes 2-Bromobenzo[d]oxazol-6-ol a privileged core for generating structurally diverse benzoxazole libraries [1]. Under standard Suzuki-Miyaura conditions, the C-Br bond (~280 kJ/mol BDE) undergoes efficient Pd-catalyzed coupling with aryl/heteroaryl boronic acids to produce 2-substituted analogs [2]. The 6-OH group can be independently alkylated, acylated, or converted to a leaving group for nucleophilic aromatic substitution, enabling orthogonal diversification. This dual-functionality scaffold is ideal for fragment-based drug discovery (FBDD) and parallel medicinal chemistry campaigns targeting multiple therapeutic areas simultaneously .

Glycolate Oxidase Inhibitor Starting Point for Primary Hyperoxaluria Research

With a measured IC₅₀ of 39.9 μM against mouse recombinant glycolate oxidase, 2-Bromobenzo[d]oxazol-6-ol provides a quantifiable, albeit modest, starting point for glycolate oxidase inhibitor development [1]. Primary hyperoxaluria, a rare metabolic disorder characterized by excessive oxalate production, has limited therapeutic options beyond lumasiran (an siRNA therapy) and remains an area of active small-molecule drug discovery. The micromolar activity of this benzoxazole scaffold warrants follow-up SAR studies, leveraging the 2-bromo position for substituent exploration and the 6-OH group for potential substrate-mimetic hydrogen bonding within the glycolate oxidase active site. Procurement of this compound enables hit validation and initial SAR expansion in this niche but therapeutically relevant target space.

Building Block for Conjugated Materials and Heteroaryl Ligand Frameworks

2-Bromobenzo[d]oxazol-6-ol, as a fused benzo[d]oxazole halide building block, is employed in the construction of larger conjugated systems and heteroaryl ligand frameworks for emissive materials, coordination complexes, and medicinal heteroaryl-fragment assembly [1]. The bromine substituent facilitates Pd-catalyzed coupling to extend π-conjugation, while the 6-OH group introduces polarity that can modulate solid-state packing and optoelectronic properties. This compound is procured by materials chemistry laboratories engaged in OLED development, fluorescent probe design, and metal-organic framework (MOF) synthesis where benzoxazole-derived ligands offer desirable photophysical characteristics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromobenzo[d]oxazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.